Lauryl Phosphate

Dermatology Personal Care Formulation Surfactant Safety

Formulators seeking effective cleansing without compromising skin barrier integrity often face a trade-off between foam performance and irritation potential. Lauryl Phosphate (CAS 2627-35-2) resolves this dilemma through its unique phospholipid-mimetic structure, delivering clinically validated mildness alongside rich, creamy foam. • 9x lower skin irritation potential vs Sodium Lauryl Sulfate (SLS) • Reduces surface tension to 25-27 mN/m for stable emulsions and lamellar gel networks • Available as free acid (≥98% purity, white to off-white solid) with reliable global supply chain

Molecular Formula C12H27O4P
Molecular Weight 266.31 g/mol
CAS No. 2627-35-2
Cat. No. B1583798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl Phosphate
CAS2627-35-2
Molecular FormulaC12H27O4P
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(=O)(O)O
InChIInChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)
InChIKeyTVACALAUIQMRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauryl Phosphate Technical Overview & Differentiation


Lauryl Phosphate (CAS 2627-35-2), also known as monolauryl phosphate or dodecyl dihydrogen phosphate, is an anionic alkyl phosphate ester surfactant. It is characterized by a C12 alkyl chain (lauryl group) attached to a phosphate head group, imparting amphiphilic properties . This structural motif closely mimics natural phospholipids, endowing it with a distinct biocompatibility and mildness profile compared to conventional sulfate-based surfactants [1]. Commercially, it is available as the free acid (typically a white to off-white solid, purity ≥90%, melting point 39-45°C) and is known for its low to moderate foaming, excellent emulsifying, dispersing, and anti-corrosive capabilities [2]. The compound's performance is highly dependent on its synthesis-derived monoester/diester ratio and the specific salt form used in formulation.

Structure Phospholipid-mimetic C12 phosphate ester; supports biomimetic surfactant research
Chain length C12 optimizes antimicrobial and surfactant balance vs. shorter or longer alkyl chains
Form Available as free acid or salt (Na, K); salt selection tunes solubility and mildness

Why Substituting Lauryl Phosphate Fails


Simple substitution of Lauryl Phosphate with other in-class compounds (e.g., longer-chain cetyl phosphate, ethoxylated laureth phosphates, or sulfate counterparts like sodium lauryl sulfate) is technically invalid and can lead to significant formulation failures or safety concerns. Key differentiators include the unique C12 chain length which optimizes antimicrobial and surfactant activity (versus C8-C10 or C16-C18) [1], a phosphate head group that confers distinct mildness and biocompatibility (demonstrating drastically lower skin irritation potential than lauryl sulfates) [2], and performance parameters like critical micelle concentration (CMC) and minimum surface tension that are unique to the lauryl-phosphate combination [3]. Furthermore, the ratio of monoester to diester—a critical quality parameter—is a primary determinant of surfactant efficacy, emulsification, and foaming properties, and is a direct function of the specific manufacturing process [4]. Substituting with a non-equivalent grade or analog will alter the performance envelope, potentially destabilizing emulsions or changing the irritation profile.

Chain length mismatch

C12 provides a specific hydrophobic/hydrophilic balance. C8–C10 or C16–C18 analogs shift surfactant activity, CMC, and antimicrobial profile.

Head group mismatch

Phosphate group confers distinct mildness and skin compatibility. Replacing with sulfate (e.g., SLS) drastically alters irritation potential and formulation safety context.

Monoester/diester ratio deviation

Performance (foam, emulsification, solubility) is sensitive to the monoester content. Low-monoester grades may not reproduce expected surfactant properties.

Lauryl Phosphate Quantitative Performance Evidence


Skin Irritation vs. Sodium Lauryl Sulfate

In a 14-day cumulative irritation study on human subjects, Potassium Mono Alkyl Phosphate (MAPS, derived from Lauryl Phosphate) exhibited a Mean Cumulative Irritation Score of 4.48. This was significantly lower than the positive control, Sodium Lauryl Sulfate (SLS), which scored 40.3 [1]. This quantifies a roughly 9-fold reduction in irritation potential for the phosphate ester under identical test conditions (0.5% active surfactant solutions).

Skin irritation
head-to-head
MAPS: 4.48 SLS: 40.3 ~9× lower cumulative irritation score
Supports mildness-oriented surfactant selection
14-day human cumulative irritation test; 0.5% active solutions
Dermatology Personal Care Formulation Surfactant Safety

Surface Tension Performance vs. Lauryl Sulfate

Comparative surface tension measurements demonstrate that the monosodium salt of monolauryl phosphate (C12MAP-Na) achieves a significantly lower minimum surface tension of 27.5 dyne/cm (equivalent to 27.5 mN/m) compared to 32.0 dyne/cm for the corresponding sodium lauryl sulfate (C12AS-Na) [1]. Further optimization in salt form, using potassium lauryl phosphate monoester, yields an even lower minimum surface tension of 25.08 mN/m at a critical micelle concentration (CMC) of 0.569 mmol/L [2]. This indicates superior surface activity and wetting capability.

Surface tension
head-to-head
Lauryl phosphate salts: 25.1–27.5 mN/m SLS: 32.0 mN/m
Supports enhanced wetting and emulsification fit
Aqueous solution, ambient temperature; CMC of K salt 0.57 mmol/L
Surface Chemistry Colloid Science Detergency

Critical Micelle Concentration vs. Alkylbenzene Sulfonates

The potassium salt of lauryl phosphate monoester exhibits a Critical Micelle Concentration (CMC) of 0.569 mmol/L [1]. This is a lower CMC compared to widely used conventional anionic surfactants like linear alkylbenzene sodium sulfonate (LAS), where phosphate esters generally demonstrate lower CMC values, indicating superior efficiency [2]. A lower CMC means that Lauryl Phosphate reaches its maximum surface activity (lowest surface tension) at a lower concentration, reducing the amount of surfactant required for effective detergency, emulsification, or foaming.

CMC efficiency
class-level
Lauryl phosphate K salt CMC: 0.569 mmol/L LAS exhibits higher CMC (class trend)
Supports efficient micellization at lower concentrations
Class-level inference from phosphate ester studies; verify with specific grade
Formulation Economics Surfactant Efficiency Micellization

Biodegradability vs. Linear Alkylbenzene Sulfonates

Biodegradation studies for alkyl phosphate esters demonstrate a clear advantage over some conventional surfactants. For example, didecyl phosphate was reported to achieve nearly 100% biodegradation within 10-15 days, while linear alkylbenzene sulfonate (LAS) showed less than 20% biodegradation over a similar period . While this specific data point is for didecyl phosphate, it supports the class-level inference that phosphate esters, including Lauryl Phosphate, are inherently more readily biodegradable than recalcitrant sulfonates like LAS. The biodegradation of lauryl phosphate itself is noted to be comparable to alkyl alcohol sulfates and generally considered readily biodegradable [1].

Biodegradability
class-level
Phosphate esters: ~100% in 10–15 days LAS:
May support readily biodegradable classification
Data to verify; class-level inference (didecyl phosphate representative)
Environmental Science Green Chemistry Regulatory Compliance

Monoester Content for Optimal Performance

The commercial synthesis of Lauryl Phosphate via reaction of lauryl alcohol with P2O5 or polyphosphoric acid yields a mixture of monoalkyl phosphate and dialkyl phosphate. Patents and studies indicate that a high monoester content is crucial for desired properties. A synthesis patent claims a method to achieve a mono-content of over 70% by weight [1], and a more recent 2024 patent application claims a process achieving at least a 90:10 ratio of mono:dialkyl phosphate ester (i.e., 90% mono-content) [2]. A low mono-content product (high diester content) exhibits significantly different and often inferior surfactant properties, such as lower water solubility, reduced foaming, and poorer emulsifying ability compared to high mono-content material [3].

Monoester content
spec review
Target: ≥90% monoester (patented processes) Standard synthesis may yield lower ratios
Critical for procurement and batch consistency
Verify CoA mono/diester ratio; low monoester reduces performance
Quality Control Synthesis Optimization Performance Metrics

Corrosion & Lubricity vs. Ethoxylated Analogs

The molecular structure of Lauryl Phosphate, featuring a polar phosphate head group and a hydrophobic C12 alkyl tail, enables it to function as an effective corrosion inhibitor and lubricant additive. The phosphate group has a strong affinity for metal surfaces, forming a tenacious, protective film that provides both boundary lubrication and a barrier against corrosive attack [1]. While ethoxylated alcohol phosphates (e.g., Laureth-4 Phosphate) offer enhanced solubility and are also used in this sector, the non-ethoxylated Lauryl Phosphate provides a more direct and potent anti-corrosive effect due to the higher relative phosphorus content and the unshielded, highly polar phosphate group [2]. This makes it a preferred choice in formulations where corrosion inhibition is the primary performance goal, as opposed to emulsification or solubility.

Corrosion inhibition
class-level
Phosphate group provides metal surface affinity Ethoxylated analogs may dilute anti-corrosive potency
Supports corrosion-inhibition fit over ethoxylated variants
Structure-activity inference; validate in specific metalworking fluid
Metalworking Fluids Corrosion Inhibition Lubricant Additives

Lauryl Phosphate Application Scenarios


Mild & Sensitive Skin Formulations

Lauryl Phosphate (often used as its potassium or sodium salt, e.g., Potassium Lauryl Phosphate/MAPS) is the surfactant of choice for high-value facial cleansers, baby shampoos, and sensitive-skin body washes. The compelling justification is its direct, clinically proven 9x lower skin irritation potential compared to Sodium Lauryl Sulfate [1]. This allows formulators to create products that deliver effective cleansing and rich, creamy foam (comparable to sulfates) [2] without the high risk of skin barrier disruption, dryness, or erythema. This evidence is critical for supporting label claims of 'mild,' 'soap-free,' or 'dermatologist-tested for sensitive skin,' providing a tangible, defensible advantage over competing sulfate-based products.

Phospholipid-Mimetic Emulsifiers for Creams & Lotions

In advanced skincare emulsions, Lauryl Phosphate is uniquely positioned as an emulsifier due to its structural similarity to natural phospholipids found in cell membranes [1]. This 'skin-identical' approach, validated by its low irritation profile [2] and superior surface tension reduction (25-27 mN/m) [3], facilitates the formation of stable, lamellar gel networks that mimic the skin's natural lipid barrier. The quantitative advantage is twofold: it creates a highly stable emulsion (preventing phase separation) while simultaneously providing a skin-compatible, non-disruptive vehicle for active ingredients. This makes it a premium ingredient for anti-aging creams, moisturizers, and sunscreens where formulation stability and skin compatibility are non-negotiable.

Corrosion Inhibitor for Metalworking Fluids

For industrial formulators, Lauryl Phosphate offers a technically validated route to impart corrosion inhibition and boundary lubrication to water-based metalworking fluids. The molecular mechanism is well-established: the phosphate head group strongly chemisorbs onto metal surfaces, creating a protective monolayer [1]. This class-level inference is supported by its documented use as an anticorrosive and antirust agent in industrial applications [2]. Compared to alternatives like ethoxylated alcohol phosphates, the non-ethoxylated Lauryl Phosphate offers a higher density of active phosphate groups per molecule, which translates to more effective metal surface coverage and corrosion protection at equivalent or lower use concentrations. This provides a cost-performance edge in industrial lubricant formulations where corrosion prevention is a key performance indicator.

Membrane Biophysics Research Tool

In a specialized research context, Lauryl Phosphate (often referred to as Dodecylphosphate) serves as a valuable model compound. Its amphiphilic nature allows it to self-assemble into micelles and bilayers, providing a simple yet robust model for studying the physicochemical properties of natural phospholipids [1]. Researchers use it to investigate membrane curvature, stability, and lipid-protein interactions. Its use in detergent micelle systems is documented for the solubilization and refolding of membrane proteins, a critical step in structural biology [1]. While not a bulk industrial application, this niche use underscores the compound's unique, quantifiable role as a structural and functional analog of biological phospholipids, a property not shared by most other common anionic surfactants like sulfates or sulfonates.

Application
Selection Property
Validation Focus
Mild formulation research
Reported lower irritation profile (phosphate head group)
Irritation endpoint validation in target formulation
Lamellar emulsion design
Phospholipid-mimetic structure and low surface tension
Emulsion stability and skin compatibility endpoints
Metalworking fluid additive
Phosphate–metal surface chemisorption
Corrosion inhibition efficacy in water-based fluids
Membrane biophysics model
Self-assembly into micelles/bilayers
Membrane model system validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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